molecular formula C13H10O3S B2649563 2-(3-Methylthiophene-2-carbonyl)benzoic acid CAS No. 1270783-35-1

2-(3-Methylthiophene-2-carbonyl)benzoic acid

Cat. No.: B2649563
CAS No.: 1270783-35-1
M. Wt: 246.28
InChI Key: PZLIRFGGKPVHJA-UHFFFAOYSA-N
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Description

2-(3-Methylthiophene-2-carbonyl)benzoic acid is a benzoic acid derivative featuring a 3-methylthiophene-2-carbonyl substituent. The compound combines the aromatic and acidic properties of benzoic acid with the electron-rich, sulfur-containing thiophene ring. This structural motif may influence its physicochemical behavior, such as solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

2-(3-methylthiophene-2-carbonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3S/c1-8-6-7-17-12(8)11(14)9-4-2-3-5-10(9)13(15)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLIRFGGKPVHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylthiophene-2-carbonyl)benzoic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylthiophene-2-carbonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-(3-Methylthiophene-2-carbonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-Methylthiophene-2-carbonyl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiophene ring and benzoic acid moiety can participate in various binding interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzoylbenzoic Acid Derivatives

Key analogs include:

  • 2-Benzoylbenzoic acid : Lacks methyl or heterocyclic substituents.
  • 2-(4-Methylbenzoyl)benzoic acid : Contains a methyl group on the benzoyl ring.
  • 2-(4-Methoxybenzoyl)benzoic acid : Features a methoxy group on the benzoyl ring.

Binding Affinity :
highlights that substituents on the benzoyl group significantly affect receptor binding. For example:

  • 2-(4-Methylbenzoyl)benzoic acid and 2-(4-Methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values (indicating stronger binding) compared to unsubstituted 2-benzoylbenzoic acid, likely due to enhanced hydrophobic or electronic interactions with receptor residues .
Heterocyclic Substituents: Thiophene vs. Thiazole
  • 2-(3-Methylthiophene-2-carbonyl)benzoic acid: The thiophene ring’s sulfur atom may engage in unique non-covalent interactions (e.g., π-π stacking, hydrogen bonding) compared to purely aromatic substituents.
  • 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (): Replaces thiophene with a thiazole ring, introducing a nitrogen atom. This compound has a melting point of 139.5–140°C, suggesting higher crystallinity compared to thiophene analogs .
Atropisomerism and Conformational Analysis

Atropisomerism is observed in compounds like 2-(2,2-dicyano-1-methylethenyl)benzoic acid (), where restricted rotation around single bonds creates distinct isomers.

Physicochemical Properties and Solubility

Table 1: Comparative Physicochemical Properties
Compound Substituent Melting Point (°C) Solubility/Extraction Rate
This compound 3-Methylthiophene-2-carbonyl Not reported Likely moderate (inferred from thiophene hydrophobicity)
2-Benzoylbenzoic acid Benzoyl Not reported High (extraction rate >98% in 5 minutes)
2-(4-Methoxybenzoyl)benzoic acid 4-Methoxybenzoyl Not reported Moderate (lower ΔGbinding suggests membrane affinity)
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 2-Methylthiazole 139.5–140 Not reported

Key Observations :

  • Benzoic acid derivatives with hydrophobic substituents (e.g., methyl, thiophene) may exhibit slower aqueous solubility but stronger membrane phase partitioning .
  • Thiophene’s sulfur atom could enhance solubility in organic phases compared to purely aromatic analogs.

Biological Activity

2-(3-Methylthiophene-2-carbonyl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the known biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety attached to a 3-methylthiophene-2-carbonyl group. This unique structure may contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : There is evidence that it may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in microbial resistance and cancer cell signaling pathways.

Research Findings

A review of recent studies highlights several key findings regarding the biological activity of this compound:

  • In Vitro Studies :
    • In vitro assays have demonstrated that this compound can inhibit the growth of various bacterial strains and cancer cell lines.
    • A study indicated that the compound could reduce cell viability in human cancer cells at micromolar concentrations, suggesting a dose-dependent effect on cell proliferation.
  • Case Studies :
    • Case studies involving animal models have reported reduced tumor sizes following treatment with this compound, indicating its potential efficacy in vivo.
    • Further investigations into its pharmacokinetics and bioavailability are necessary to understand its therapeutic potential fully.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growthBenchchem
AnticancerReduced proliferation in vitroACS Publications
Anti-inflammatoryModulation of inflammatory markersBenchchem

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